4-(4-bromobenzenesulfonyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole
Description
This compound features a 1,2,3-triazole core substituted at the 1-position with a 3-(trifluoromethyl)phenyl group, at the 4-position with a 4-bromobenzenesulfonyl moiety, and at the 5-position with a methyl group. Structural characterization would employ techniques like X-ray crystallography (using SHELX software ) and spectroscopic methods (NMR, HRMS).
Properties
IUPAC Name |
4-(4-bromophenyl)sulfonyl-5-methyl-1-[3-(trifluoromethyl)phenyl]triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrF3N3O2S/c1-10-15(26(24,25)14-7-5-12(17)6-8-14)21-22-23(10)13-4-2-3-11(9-13)16(18,19)20/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHXKQJPWVMZFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrF3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromobenzenesulfonyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of 4-bromobenzenesulfonyl chloride with appropriate azide and alkyne precursors under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions. The reaction is usually carried out in the presence of a copper(I) catalyst, such as copper(I) iodide, and a base, such as triethylamine, in a solvent like acetonitrile at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(4-bromobenzenesulfonyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can participate in oxidation and reduction reactions.
Cycloaddition Reactions: The triazole ring can engage in cycloaddition reactions with other unsaturated compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Cycloaddition Reactions: Catalysts like copper(I) iodide and bases like triethylamine are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while oxidation and reduction can modify the sulfonyl group.
Scientific Research Applications
Antimicrobial Activity
Triazoles are recognized for their antimicrobial properties, and the compound has been investigated for its efficacy against various pathogens.
Case Studies
-
Antibacterial Activity
- A study demonstrated that triazole derivatives exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The specific compound was tested using agar-well diffusion methods, showing promising inhibition zones against common bacterial strains.
-
Antifungal Activity
- The compound has also shown effectiveness against fungal pathogens. Research indicates that triazole derivatives can disrupt fungal cell membrane synthesis, leading to cell death. This mechanism is particularly relevant for treating infections caused by species such as Candida and Aspergillus.
Antimalarial Applications
Recent studies have explored the potential of triazole derivatives as antimalarial agents. The design of these compounds often involves modifications that enhance their activity against Plasmodium species.
Research Findings
A systematic approach was taken to synthesize a series of triazole-based benzenesulfonamides aimed at malaria treatment. The synthesized compounds were evaluated for their inhibitory effects on dihydropteroate synthase (DHPS), a key enzyme in the folate biosynthesis pathway of the malaria parasite. Docking studies indicated that trifluoromethyl-substituted derivatives exhibited superior binding affinities, suggesting their potential as lead compounds in antimalarial drug development .
Structure-Activity Relationship (SAR)
The structure-activity relationship of triazole compounds has been extensively studied to optimize their pharmacological profiles. Modifications such as varying the sulfonyl group or introducing different substituents on the triazole ring have been linked to enhanced biological activity.
| Modification Type | Effect on Activity |
|---|---|
| Trifluoromethyl Group | Increases lipophilicity and improves membrane permeability |
| Sulfonyl Variations | Alters binding affinity to target enzymes |
Mechanism of Action
The mechanism of action of 4-(4-bromobenzenesulfonyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The compound’s triazole ring and substituents can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways.
Comparison with Similar Compounds
Halogen-Substituted Analogs
- Compound 4 (): A 4-(4-chlorophenyl)-thiazole-triazole hybrid. Structural Differences: Replaces the bromobenzenesulfonyl group with a chlorophenyl-thiazole moiety. Implications: Despite the halogen substitution (Cl vs. Br), the crystal structure remains isostructural with its bromo analog (Compound 5), suggesting minimal steric or electronic disruption. Biological Activity: Similar chloro-thiazole-triazole hybrids exhibit antimicrobial properties .
- 3-(4-Chlorophenyl)-4-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole (): Structural Differences: Sulfanyl (C-S) linker instead of sulfonyl (C-SO₂), and a 1,2,4-triazole core.
Trifluoromethylphenyl-Substituted Analogs
N-(4-Fluorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide ():
- Structural Differences : 1,2,4-triazole core with a carboxamide substituent instead of sulfonyl.
- Implications : The carboxamide group introduces hydrogen-bonding sites, which may enhance solubility but reduce membrane permeability compared to the sulfonyl group. The trifluoromethylphenyl group’s position (3- vs. 4-) could influence steric interactions in binding pockets .
Crystallography and Software
- SHELX Utilization : Both the target compound and analogs (e.g., ) likely rely on SHELXL for refinement, ensuring accurate bond length/angle comparisons. Isostructurality in halogenated analogs () simplifies predictive modeling .
Biological Activity
The compound 4-(4-bromobenzenesulfonyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole (CAS No. 931746-96-2) belongs to the class of triazole derivatives, which are known for their diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 446.2 g/mol. The compound features a triazole ring which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₁BrF₃N₃O₂S |
| Molecular Weight | 446.2 g/mol |
| CAS Number | 931746-96-2 |
Antimicrobial Activity
Research indicates that triazole derivatives exhibit substantial antimicrobial properties. A study demonstrated that similar triazole compounds showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of cell wall synthesis or interference with nucleic acid metabolism.
Anticancer Properties
Triazole derivatives have been extensively studied for their anticancer potential. In vitro studies have shown that compounds similar to this compound exhibit significant cytotoxic effects against several cancer cell lines:
- Colon Carcinoma (HCT-116) : IC50 values around 6.2 μM were reported for related compounds.
- Breast Cancer (T47D) : Compounds demonstrated IC50 values of 27.3 μM.
These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.
Anti-inflammatory Effects
Triazoles have also been recognized for their anti-inflammatory activities. Certain derivatives can inhibit the production of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), contributing to their therapeutic potential in treating inflammatory diseases.
Case Studies
- Antimicrobial Efficacy : A comparative study on various triazole derivatives highlighted that those with bromine substitutions exhibited enhanced antibacterial activity compared to their non-brominated counterparts. This suggests that the presence of the bromobenzenesulfonyl group may play a crucial role in enhancing biological activity.
- Cytotoxicity Screening : In a screening of multiple triazole derivatives against cancer cell lines, it was noted that modifications in the phenyl groups significantly affected their potency. The trifluoromethyl group was particularly noted for increasing lipophilicity, enhancing cellular uptake.
Q & A
Q. Key Parameters :
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Condensation | Ethanol, glacial acetic acid, reflux (4 hrs) | 60-75% | |
| CuAAC | Cu(I) catalyst, RT, 12-24 hrs | 85-95% |
Basic: How is X-ray crystallography utilized to determine the molecular structure of this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
- Data Collection : Using a diffractometer (e.g., Bruker D8 VENTURE) at 296 K .
- Structure Solution : Employing direct methods (SHELXS/SHELXD) for phase determination .
- Refinement : Iterative refinement with SHELXL, adjusting anisotropic displacement parameters and validating with R-factors (e.g., R1 < 0.05 for high-quality data) .
Q. Example Metrics :
Advanced: How can contradictions in spectroscopic data (e.g., NMR vs. MS) be resolved during characterization?
Methodological Answer:
- Cross-Validation : Compare NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) data with computational predictions (e.g., DFT-calculated chemical shifts) .
- Deuterium Labeling : Track reaction pathways (e.g., deuterated analogs in confirm regiochemistry) .
- Crystallographic Confirmation : Resolve ambiguities in substituent positioning via SCXRD .
Case Study : In , LR-EI MS (m/z 303.2 [M⁺]) aligned with ¹H NMR (δ 7.8 ppm for triazole-H), validated by X-ray data .
Advanced: What strategies optimize reaction yields for derivatives with bulky substituents (e.g., trifluoromethyl groups)?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
